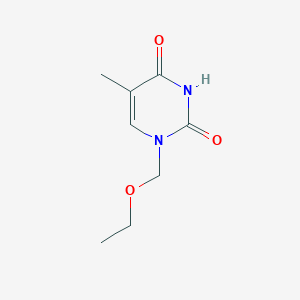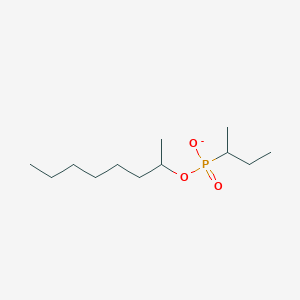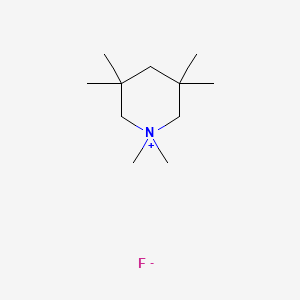
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, with six methyl groups attached to the ring. The fluoride ion is associated with the positively charged piperidinium ion, making it a salt. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride typically involves the reaction of hexamethylpiperidine with a fluoride source. One common method is the reaction of hexamethylpiperidine with hydrogen fluoride gas or a fluoride salt such as sodium fluoride. The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of this compound can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complex Formation: Metal salts such as palladium chloride or platinum chloride are used to form complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of alkylated piperidinium salts, while complex formation can result in metal-piperidinium complexes.
Aplicaciones Científicas De Investigación
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride involves its ability to donate or accept fluoride ions. This property makes it useful in catalysis and as a reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with nucleophiles and electrophiles to facilitate chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3,5,5-Hexamethylpiperidin-1-ium chloride: Similar structure but with a chloride ion instead of fluoride.
1,1,3,3,5,5-Hexamethylpiperidin-1-ium bromide: Similar structure but with a bromide ion.
1,1,3,3,5,5-Hexamethylpiperidin-1-ium iodide: Similar structure but with an iodide ion.
Uniqueness
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride is unique due to the presence of the fluoride ion, which imparts different reactivity and properties compared to its chloride, bromide, and iodide counterparts. The fluoride ion is smaller and more electronegative, making the compound more reactive in certain types of chemical reactions, particularly those involving nucleophilic substitution.
Propiedades
Número CAS |
167695-76-3 |
|---|---|
Fórmula molecular |
C11H24FN |
Peso molecular |
189.31 g/mol |
Nombre IUPAC |
1,1,3,3,5,5-hexamethylpiperidin-1-ium;fluoride |
InChI |
InChI=1S/C11H24N.FH/c1-10(2)7-11(3,4)9-12(5,6)8-10;/h7-9H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
NOLMYBZBBQUUII-UHFFFAOYSA-M |
SMILES canónico |
CC1(CC(C[N+](C1)(C)C)(C)C)C.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
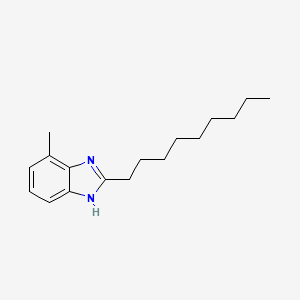
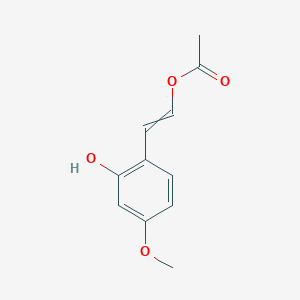

![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)
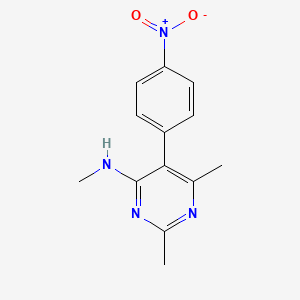
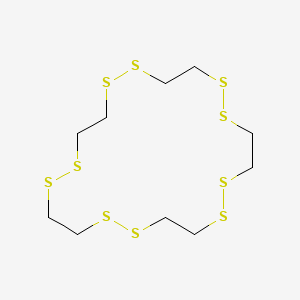
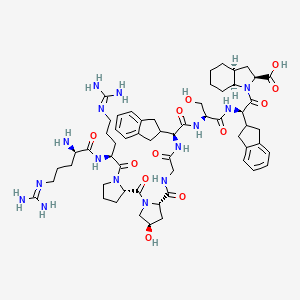
![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)

